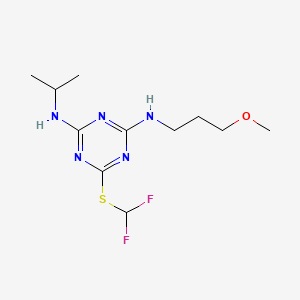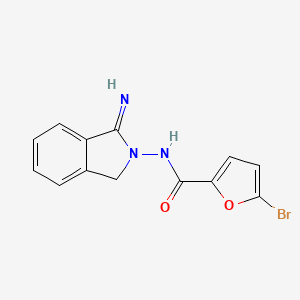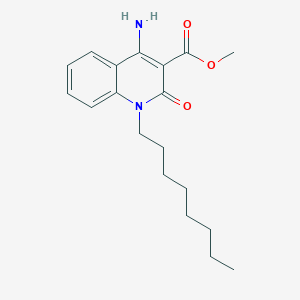
Methyl 4-amino-1-octyl-2-oxoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-1-octyl-2-oxoquinoline-3-carboxylate: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-1-octyl-2-oxoquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-aminoquinoline-3-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-aminoquinoline-3-carboxylate.
Alkylation: The amino group at the 4-position is then alkylated with 1-bromooctane in the presence of a base such as potassium carbonate to introduce the octyl group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Antimicrobial Agents: Quinoline derivatives, including this compound, have shown potential as antimicrobial agents against various pathogens.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Anticancer Agents: Research has indicated that quinoline derivatives possess anticancer properties, and this compound is being explored for its potential in cancer therapy.
Anti-inflammatory Agents: It has shown promise as an anti-inflammatory agent in preclinical studies.
Industry:
Dye Manufacturing: Quinoline derivatives are used in the production of dyes and pigments.
Material Science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-1-octyl-2-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparación Con Compuestos Similares
Methyl 4-amino-2-oxoquinoline-3-carboxylate: Lacks the octyl group, resulting in different biological activity.
Ethyl 4-amino-1-octyl-2-oxoquinoline-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-amino-1-octyl-2-oxoquinoline-3-carboxylic acid: The carboxylic acid form of the compound.
Uniqueness: Methyl 4-amino-1-octyl-2-oxoquinoline-3-carboxylate is unique due to the presence of the octyl group, which can enhance its lipophilicity and membrane permeability. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
488732-60-1 |
|---|---|
Fórmula molecular |
C19H26N2O3 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
methyl 4-amino-1-octyl-2-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-3-4-5-6-7-10-13-21-15-12-9-8-11-14(15)17(20)16(18(21)22)19(23)24-2/h8-9,11-12H,3-7,10,13,20H2,1-2H3 |
Clave InChI |
URSILZJIVKMCME-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)OC)N |
Solubilidad |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


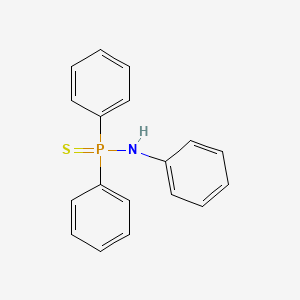
![2-[(E)-prop-1-enyl]naphthalene](/img/structure/B14166149.png)
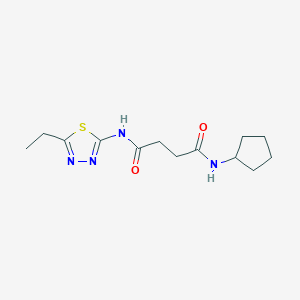
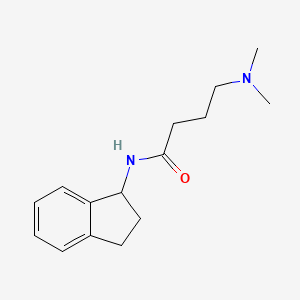
![12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene](/img/structure/B14166165.png)
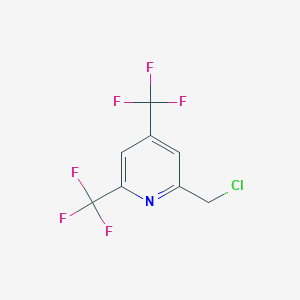
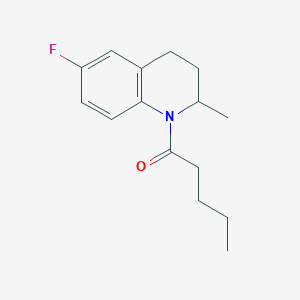
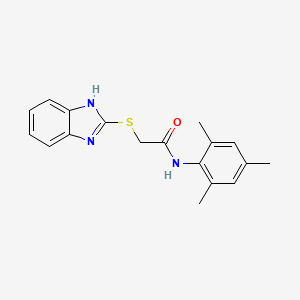
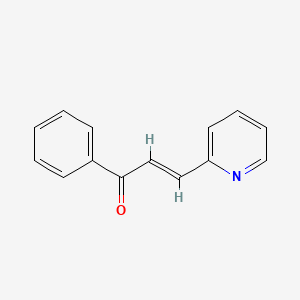
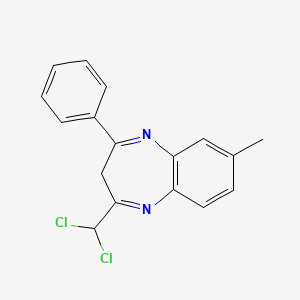
![N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14166199.png)
